Sorafenib Impurity 9 is classified as a pharmaceutical impurity resulting from the chemical processes involved in synthesizing Sorafenib. Its identification and quantification are essential for quality control in pharmaceutical manufacturing, as impurities can affect drug safety and efficacy. The compound is synthesized through specific chemical reactions involving various precursors .
The synthesis of Sorafenib Impurity 9 typically involves a multi-step process:
The reaction conditions are generally straightforward and do not necessitate an inert atmosphere, which simplifies the synthetic process. In industrial settings, large-scale reactions are conducted under controlled conditions to maximize yield and purity, often incorporating steps such as crystallization and purification to isolate the desired impurity .
The molecular structure of Sorafenib Impurity 9 can be represented as follows:
The structure features various functional groups typical for pharmaceutical compounds, including aromatic rings and nitrogen-containing moieties, which contribute to its biological activity and interactions within cellular environments .
Sorafenib Impurity 9 can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions used during experimentation .
Sorafenib Impurity 9 has several applications in scientific research:
Sorafenib Impurity 9 (CAS 3505-87-1), chemically designated as 4-(Hydroxyamino)phenol (C₆H₇NO₂, MW 125.13 g/mol), is a structurally distinct compound requiring specialized synthetic routes for bulk production under Current Good Manufacturing Practice (cGMP) standards. Industrial synthesis typically employs direct hydroxylamine derivatization of para-substituted phenolic precursors. A scalable approach involves reacting 1,4-benzoquinone with hydroxylamine hydrochloride under pH-controlled conditions (pH 8–9), yielding the target compound in >95% purity [1] [4]. Pilot-scale batches (5–10 kg) utilize continuous flow reactors for enhanced reaction control, achieving throughputs of 200–300 g/h with residual solvent levels below ICH Q3C thresholds [4].
Table 1: Industrial Synthesis Parameters for Sorafenib Impurity 9
Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |
---|---|---|---|
Reactor Type | Batch Flask | Continuous Flow | Continuous Flow |
Temperature | 25–30°C | 30–35°C | 35–40°C |
Reaction Time | 8–12 h | 2–3 h | 1–1.5 h |
Yield | 75–80% | 85–88% | 90–93% |
Purity (HPLC) | >98% | >99% | >99.5% |
Post-synthesis purification leverages crystallization from ethanol-water mixtures (4:1 v/v), effectively removing oxidative byproducts like benzoquinone to levels <0.15% [3]. This methodology aligns with regulatory requirements for impurity reference standards in ANDA filings, as confirmed by full spectroscopic characterization (¹H NMR, LC-MS) and batch-wise CoA documentation [1] [4].
At laboratory scale, Sorafenib Impurity 9 is accessible via nitro group reduction of 4-nitrophenol or selective oximation of hydroquinone. The reduction pathway employs catalytic hydrogenation (Pd/C, 5 mol%) in methanol at 50°C and 30 psi H₂, achieving 85% isolated yield [3]. Kinetic studies reveal pseudo-first-order dependence on nitroarene concentration (k = 0.18 min⁻¹), with in situ IR monitoring confirming complete nitro disappearance within 90 min [8].
Alternative routes utilize hydroxylamine-O-sulfonic acid as the aminating agent, reacting with hydroquinone in tetrahydrofuran–water (3:1) at 0–5°C. This method minimizes over-reduction but requires strict temperature control to suppress bis-amination byproduct formation (<3%). Solvent screening identified ethyl acetate as optimal for extraction (partition coefficient Kₚ = 8.2), enabling 92% recovery of the product [2] [8].
Solvent polarity critically influences reaction efficiency and impurity profiles. Polar aprotic solvents (DMF, DMSO) accelerate hydroxylamine coupling but promote quinone formation. Chloroform–water biphasic systems suppress oxidation, yielding 93.5% pure product with residual solvents <300 ppm [2] [7]. Catalytic studies demonstrate that imidazole buffers (0.5 mol%) enhance regioselectivity by stabilizing the transition state through hydrogen bonding, reducing epimerization byproducts by 40% compared to non-catalyzed reactions [2].
Table 2: Solvent Optimization for 4-(Hydroxyamino)phenol Synthesis
Solvent System | Reaction Rate (k, min⁻¹) | Byproduct Level | Yield (%) |
---|---|---|---|
Methanol | 0.12 | 8.2% | 78 |
Ethyl Acetate | 0.15 | 4.5% | 85 |
Chloroform-Water | 0.21 | 1.8% | 92 |
THF-Water | 0.18 | 3.1% | 88 |
During Sorafenib manufacturing, Impurity 9 arises predominantly from hydrolysis of key intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide. Mitigation strategies include:
Process analytical technology (PAT) tools enable real-time monitoring through near-IR spectroscopy, allowing immediate correction of hydroxylamine excursions beyond 500 ppm. These measures ensure compliance with ICH Q3A(R2) thresholds (0.15% for unidentified impurities) in commercial Sorafenib [4] [7].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7